Lipophilicity (Predicted LogP) Comparison: Balanced Permeability vs. Mono-Halogenated Analogs
The predicted octanol-water partition coefficient (LogP) of 5-chloro-4-fluoro-2-methylaniline is 2.40, compared to 1.72 for 4-fluoro-2-methylaniline and 2.81 for 5-chloro-2-methylaniline [1]. This intermediate value places the compound in a range often associated with favourable oral absorption and cellular permeability, while potentially avoiding the excessive lipophilicity that can lead to poor aqueous solubility and metabolic instability.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.40 |
| Comparator Or Baseline | 4-Fluoro-2-methylaniline (LogP = 1.72); 5-Chloro-2-methylaniline (LogP = 2.81) |
| Quantified Difference | +0.68 log units vs. 4-fluoro analog; −0.41 log units vs. 5-chloro analog |
| Conditions | Predicted by computational models (vendor-reported, likely ACD/Labs or similar). Experimental validation not available. |
Why This Matters
A LogP of 2–3 is empirically correlated with improved absorption, distribution, metabolism, and excretion (ADME) outcomes in early drug discovery, making this scaffold a more balanced starting point than its mono-halogenated counterparts for lead optimization programs.
- [1] ChemTradeHub, 4-Fluoro-2-methylaniline – Chemical Properties; LogP: 1.72. View Source
